molecular formula C20H27N3O2 B6994870 N-(1-hydroxy-4-methylpentan-3-yl)-4-(2-pyridin-2-ylethylamino)benzamide

N-(1-hydroxy-4-methylpentan-3-yl)-4-(2-pyridin-2-ylethylamino)benzamide

Cat. No.: B6994870
M. Wt: 341.4 g/mol
InChI Key: BRCYIIFNMQPBGY-UHFFFAOYSA-N
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Description

N-(1-hydroxy-4-methylpentan-3-yl)-4-(2-pyridin-2-ylethylamino)benzamide: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a benzamide core substituted with a hydroxyalkyl group and a pyridinylethylamino group, which contribute to its distinctive chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-hydroxy-4-methylpentan-3-yl)-4-(2-pyridin-2-ylethylamino)benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Hydroxyalkyl Intermediate: The synthesis begins with the preparation of 1-hydroxy-4-methylpentan-3-one through a series of reactions such as aldol condensation and subsequent reduction.

    Amination Reaction: The hydroxyalkyl intermediate is then reacted with 4-aminobenzoyl chloride under basic conditions to form the corresponding benzamide.

Industrial Production Methods

In an industrial setting, the production of this compound would likely be optimized for scale, focusing on high-yield reactions and cost-effective reagents. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde derivative.

    Reduction: The carbonyl group in the benzamide can be reduced to an amine under appropriate conditions.

    Substitution: The pyridinyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 1-oxo-4-methylpentan-3-yl derivatives.

    Reduction: Conversion to N-(1-hydroxy-4-methylpentan-3-yl)-4-(2-pyridin-2-ylethylamino)aniline.

    Substitution: Various substituted pyridinyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(1-hydroxy-4-methylpentan-3-yl)-4-(2-pyridin-2-ylethylamino)benzamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound has been studied for its potential as a pharmacological agent. Its structure suggests possible interactions with biological targets such as enzymes and receptors, making it a candidate for drug discovery and development.

Medicine

In medicine, research has focused on its potential therapeutic effects. Preliminary studies indicate that it may have anti-inflammatory, antimicrobial, or anticancer properties, although further research is needed to confirm these activities.

Industry

Industrially, this compound can be used in the formulation of specialty chemicals, including coatings, adhesives, and polymers, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1-hydroxy-4-methylpentan-3-yl)-4-(2-pyridin-2-ylethylamino)benzamide involves its interaction with specific molecular targets. The hydroxyalkyl and pyridinylethylamino groups enable the compound to bind to active sites of enzymes or receptors, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-hydroxy-4-methylpentan-3-yl)-4-aminobenzamide
  • N-(1-hydroxy-4-methylpentan-3-yl)-4-(2-pyridin-2-ylethylamino)aniline
  • N-(1-hydroxy-4-methylpentan-3-yl)-4-(2-pyridin-2-ylethylamino)benzoic acid

Uniqueness

Compared to similar compounds, N-(1-hydroxy-4-methylpentan-3-yl)-4-(2-pyridin-2-ylethylamino)benzamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in various research fields.

Properties

IUPAC Name

N-(1-hydroxy-4-methylpentan-3-yl)-4-(2-pyridin-2-ylethylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2/c1-15(2)19(11-14-24)23-20(25)16-6-8-18(9-7-16)22-13-10-17-5-3-4-12-21-17/h3-9,12,15,19,22,24H,10-11,13-14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCYIIFNMQPBGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCO)NC(=O)C1=CC=C(C=C1)NCCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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